Methyl penta-2,4-dienoate

Catalog No.
S1534525
CAS No.
2409-87-2
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
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Methyl penta-2,4-dienoate

CAS Number

2409-87-2

Product Name

Methyl penta-2,4-dienoate

IUPAC Name

methyl (2E)-penta-2,4-dienoate

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4+

InChI Key

LJDLNNZTQJVBNJ-SNAWJCMRSA-N

SMILES

COC(=O)C=CC=C

Synonyms

(2E)-Penta-2,4-dienoic Acid Methyl Ester; (E)-Penta-2,4-dienoic Acid Methyl Ester; trans-2,4-Pentadienoic Acid Methyl Ester; (E)-Methyl 2,4-Pentadienoate; Methyl (E)-2,4-Pentadienoate; Methyl trans-1,3-Butadiene-1-carboxylate; Methyl trans-2,4-Pentad

Canonical SMILES

COC(=O)C=CC=C

Isomeric SMILES

COC(=O)/C=C/C=C

Description

The exact mass of the compound Methyl penta-2,4-dienoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl penta-2,4-dienoate, with the chemical formula C6H8O2\text{C}_6\text{H}_8\text{O}_2 and a molecular weight of 112.13 g/mol, is an organic compound classified as an ester. It is commonly known as methyl 1,3-butadiene-1-carboxylate and is characterized by its conjugated diene structure. This compound appears as a colorless liquid and has a boiling point of approximately 135.2 °C at standard atmospheric pressure. Its density is about 0.936 g/cm³, and it is soluble in various organic solvents .

  • Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

Major Products

  • Oxidation: Produces aldehydes or carboxylic acids.
  • Reduction: Yields corresponding alcohols.
  • Substitution: Results in various substituted esters.

While specific biological activities of methyl penta-2,4-dienoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the conjugated diene system may allow for interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding. Further studies are required to elucidate any direct biological effects of this compound.

Methyl penta-2,4-dienoate can be synthesized through multiple methods:

  • Esterification of Penta-2,4-dienoic Acid: This method involves reacting penta-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid under reflux conditions .
  • Acid Chloride Method: Another approach includes reacting penta-2,4-dienoic acid chloride with methanol at low temperatures to enhance yield and minimize side reactions.
  • Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide to form the desired alkene structure.

In industrial settings, continuous flow reactors are often employed to optimize production efficiency and yield.

Methyl penta-2,4-dienoate finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Polymer Production: Due to its reactive double bonds, it can be utilized in polymerization processes.
  • Flavor and Fragrance Industry: Its esters may be used in flavoring agents or fragrances due to their pleasant odor.

Research indicates that methyl penta-2,4-dienoate may interact with various catalysts and reagents in chemical transformations. For instance, studies have shown its potential use in hydrosilylation reactions when catalyzed by palladium complexes. Additionally, it has been explored for cyclodimerization reactions using sugar-derived phosphonites as catalysts.

Methyl penta-2,4-dienoate has several structural analogs that share similarities but also exhibit unique properties:

Compound NameMolecular FormulaKey Characteristics
Methyl (2E,4E)-5-phenylpenta-2,4-dienoateC6H8O2\text{C}_6\text{H}_8\text{O}_2Contains a phenyl group; used in similar reactions
Ethyl 4-methylpenta-2,4-dienoateC7H10O2\text{C}_7\text{H}_{10}\text{O}_2Ethyl ester variant; higher boiling point
Methyl 1,3-butadiene-1-carboxylateC6H8O2\text{C}_6\text{H}_8\text{O}_2Another name for methyl penta-2,4-dienoate; same structure
Dimethyl 2,4-pentadienoateC8H10O4\text{C}_8\text{H}_{10}\text{O}_4Contains two ester groups; used in different applications

Uniqueness

Methyl penta-2,4-dienoate's unique feature lies in its conjugated diene system which allows for diverse reactivity patterns not present in saturated compounds. Its ability to undergo oxidation and reduction while maintaining stability under various conditions makes it a versatile compound for synthetic chemistry.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1515-75-9

Wikipedia

Methyl (2E)-penta-2,4-dienoate

Dates

Modify: 2023-07-17

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